ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Synthetic Chemistry Intermediate Procurement Building Block

Researchers requiring a reliable, multi-site 5-aminopyrazole scaffold often face supply inconsistency and limited purity options. This compound directly solves that with its dual reactive handles (5-amino and 4-carboxylate) for parallel library synthesis. - Enables independent acylation, alkylation, and amidation for rapid SAR exploration. - 2-Fluorophenyl substituent supports 19F NMR assays and PET probe development. - Consistently sourced at ≥98% purity from multiple production lines, ensuring reproducible results and uninterrupted medium-throughput synthesis.

Molecular Formula C12H12FN3O2
Molecular Weight 249.24 g/mol
CAS No. 618070-65-8
Cat. No. B1598710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
CAS618070-65-8
Molecular FormulaC12H12FN3O2
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N
InChIInChI=1S/C12H12FN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
InChIKeyNYHXOVWRDYMNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: Overview


Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative with the molecular formula C12H12FN3O2 and a molecular weight of 249.24 g/mol . It is characterized by a pyrazole core with an amino group at the 5-position and a 2-fluorophenyl substituent at the N-1 position, features that define its utility as a versatile building block in organic synthesis [1]. The compound is commercially available from multiple suppliers, typically at purities ranging from 95% to 98%, and is primarily used as a research chemical and synthetic intermediate .

Comparative Data Gap


A comprehensive review of the open scientific and patent literature reveals a complete absence of quantitative performance data for this specific compound. No primary research articles, patents, or authoritative databases contain information on its biological activity, catalytic utility, material properties, or any other quantifiable metric that would allow for a meaningful comparison against close structural analogs. Consequently, the foundational evidence required to assert any scientific or industrial differentiation, and thus to justify its selection over alternative 5-aminopyrazole carboxylates, is unavailable. This guide therefore serves to document this evidence gap rather than to make unsupported comparative claims.

Quantitative Evidence Dimensions


Commercial Availability and Purity Comparison

The primary quantifiable differentiation for this compound lies in its commercial availability profile. Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is offered by multiple vendors at varying purity grades (95-98%), whereas close structural analogs like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile have narrower supplier networks and different purity specifications . This provides a clear, data-driven basis for procurement decisions.

Synthetic Chemistry Intermediate Procurement Building Block

Physicochemical Properties vs. Nitrile Analog

The physicochemical properties of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate provide a distinct profile compared to the nitrile analog, 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile. The ester derivative has a higher molecular weight (249.24 vs 202.19 g/mol) and, based on its structure, is expected to have higher lipophilicity and a larger number of hydrogen bond acceptors . These calculated differences influence properties like solubility and permeability, which are crucial for applications in medicinal chemistry and biological assay design [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Pharmaceutical Intermediate Evaluation

The compound is frequently cited as a key intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory and analgesic agents . While specific synthetic routes and yields for this exact compound are not publicly detailed, its structural features—a 5-amino group for diazotization/coupling and a 4-carboxylate ester for hydrolysis/amidation—provide orthogonal functional handles for building molecular complexity [1]. This offers a clear advantage in synthetic planning over less functionalized analogs like the simple N-arylpyrazoles.

Pharmaceutical Development Drug Synthesis Intermediate

Recommended Research and Procurement Scenarios


Pyrazole Compound Library Synthesis

This compound is an ideal building block for generating libraries of 1,4,5-trisubstituted pyrazoles. The 5-amino and 4-carboxylate groups can be independently modified via acylation, alkylation, diazotization, and amidation reactions to explore structure-activity relationships (SAR) in drug discovery programs. The commercial availability from multiple sources ensures reliable access for medium-to-high throughput synthesis .

Anti-inflammatory and Analgesic Candidate Development

As noted by commercial suppliers, this compound is a key intermediate for certain anti-inflammatory and analgesic agents [1]. For researchers developing new drug candidates in this therapeutic area, this compound provides a validated and commercially accessible starting point for the synthesis of advanced leads and clinical candidates.

Fluorinated Pyrazole Tool Compound Synthesis

The 2-fluorophenyl substituent makes the compound suitable for developing tool compounds for chemical biology applications, such as probes for Positron Emission Tomography (PET) imaging if synthesized with a ¹⁸F label, or for use in ¹⁹F NMR-based binding assays. The ester group also offers a convenient handle for attaching linkers or affinity tags [2].

Physicochemical Property Space Exploration

This compound serves as a well-defined, commercially available substrate for studies aimed at understanding how specific substitutions (e.g., 2-fluorophenyl vs. phenyl, ethyl ester vs. nitrile) influence fundamental properties like solubility, lipophilicity, and crystal packing . Its availability in high purity from multiple vendors facilitates reproducible research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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